Precise Molecular Geometry and Intermolecular Interaction Profile Defined by X-ray Crystallography
The single-crystal X-ray structure of 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde has been definitively solved, revealing a specific molecular geometry and a detailed network of intermolecular interactions including C—H···O, C—H···π, Br···π, and π···π contacts [1]. This high-resolution structural data (R-value = 0.0441) provides a precise understanding of its solid-state conformation, which is critical for predicting solubility, crystal packing, and potential for co-crystallization in drug development [2]. In contrast, no published crystal structure exists for the closely related 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde, leaving its solid-state behavior uncharacterized and introducing uncertainty into formulation and scale-up processes.
| Evidence Dimension | Solid-state structural characterization |
|---|---|
| Target Compound Data | Crystal structure solved; R-value = 0.0441; detailed intermolecular interactions defined |
| Comparator Or Baseline | 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde |
| Quantified Difference | Published crystal structure (Target) vs. No published crystal structure (Comparator) |
| Conditions | Single-crystal X-ray diffraction; data refined to R=0.0441 for 2755 reflections [2] |
Why This Matters
This provides a high level of confidence in the compound's solid-state properties, a key differentiator for scientists developing robust formulations or optimizing crystallization conditions.
- [1] PMC. (2014). Fig. 2: C—H···O, C—H···π, Br···π and π···π interactions in the crystal structure of 3-bromo-1-ethyl-1H-pyrazole-4-carbaldehyde. PMC4120618. View Source
- [2] Goh, E. M., et al. Crystal and molecular structures of pyrazole derivatives. Data from X-ray diffractometry. Semantic Scholar. View Source
